N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide
Description
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of cyclopropyl groups and a pyrimidinyl moiety, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(11-3-4-11)18(12-5-6-12)14(19)8-17-9-16-7-13(21-2)15(17)20/h7,9-12H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWTXKJYEAXFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)CN3C=NC=C(C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinyl moiety: This could involve the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.
Introduction of the acetamide group: This step might involve the reaction of the pyrimidinyl intermediate with an acylating agent to introduce the acetamide functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups within the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamides with cyclopropyl and pyrimidinyl groups. Examples could be:
- N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-hydroxy-6-oxopyrimidin-1-yl)acetamide
- N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide
Uniqueness
The uniqueness of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide might lie in its specific substitution pattern, which could impart distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
